molecular formula C17H17F2N5O2 B6449587 6-cyclopropyl-5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549021-53-4

6-cyclopropyl-5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B6449587
CAS RN: 2549021-53-4
M. Wt: 361.35 g/mol
InChI Key: PCFCXDWHPGBCHI-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidinones are often used as building blocks in medicinal chemistry due to their ability to interact with various biological targets .


Molecular Structure Analysis

The compound contains a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms and one carbonyl group. It also has a fluoropyridine group and a piperazine group attached to the pyrimidinone core. The cyclopropyl and fluoro groups are likely to influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Pyrimidinones can undergo a variety of chemical reactions, including substitutions and additions. The presence of the fluorine atom makes the compound a potential electrophile, meaning it could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the piperazine group could influence properties like solubility, stability, and reactivity .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of pyrimidinone derivatives is a promising area of research in medicinal chemistry. Future research could focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2/c18-12-9-20-4-3-11(12)16(26)23-5-7-24(8-6-23)17-21-14(10-1-2-10)13(19)15(25)22-17/h3-4,9-10H,1-2,5-8H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCXDWHPGBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one

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